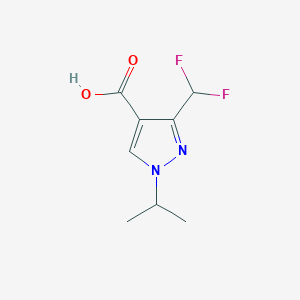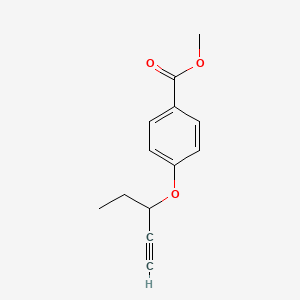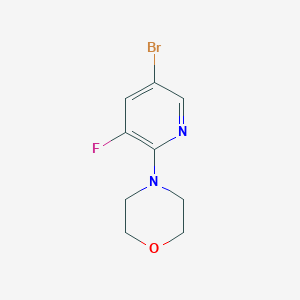
4-(5-Bromo-3-fluoropyridin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(5-Bromo-3-fluoropyridin-2-yl)morpholine” is a chemical compound with the molecular formula C9H10BrFN2O . It has a molecular weight of 261.09 . The compound is used in various scientific and industrial research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10BrFN2O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2 . This code provides a specific description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
4-(5-Bromo-3-fluoropyridin-2-yl)morpholine and its derivatives are primarily utilized in the synthesis of compounds with potential biological activities. For example, compounds synthesized from related morpholine derivatives have shown remarkable antimicrobial and antitubercular activities. The synthesis involves complex organic reactions, characterized by NMR, IR, Mass spectral studies, and single crystal X-ray diffraction. These synthesized compounds are evaluated for their biological activity, including antibacterial, antioxidant, anti-TB, anti-diabetic, and molecular docking studies, indicating significant potential in medical research and pharmaceutical applications (Mamatha S.V et al., 2019).
Antidepressive Activity
Another area of interest is the investigation into the antidepressive activities of morpholine derivatives. For instance, 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride was synthesized and evaluated for its antidepressant activities, showcasing the therapeutic potential of morpholine derivatives in treating depression. This research contributes to the ongoing search for new and effective antidepressant medications, highlighting the importance of morpholine derivatives in medicinal chemistry (Tao Yuan, 2012).
Antimicrobial Activities
Research into the synthesis of linezolid-like molecules, which include morpholine derivatives, demonstrates their good antitubercular activities. These compounds, synthesized through various chemical reactions, are tested against different microbial species, providing insights into developing new antimicrobial agents to combat resistant strains of bacteria (Serap Başoğlu et al., 2012).
Chemoselective Functionalization
The chemoselective functionalization of compounds similar to this compound showcases the advanced synthetic techniques used to selectively modify chemical structures, leading to the development of compounds with specific properties. This research underlines the importance of selective functionalization in creating derivatives with potential applications in drug development and other areas of chemical research (Bryan W Stroup et al., 2007).
Optical Properties and Fluorophores
The study of optical properties of new fluorophores based on morpholine derivatives contributes to the fields of materials science and photophysics. By synthesizing and analyzing these compounds, researchers can develop materials with potential applications in sensing, imaging, and light-emitting devices. The exploration of non-linear optic behavior and solvatochromic experiments further extends the utility of these derivatives in scientific research (D. Kopchuk et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(5-bromo-3-fluoropyridin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFN2O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAJAYDJLKWPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


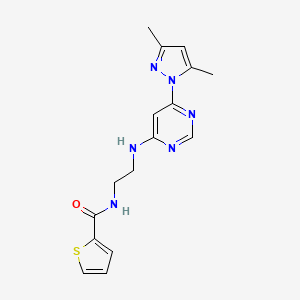

![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
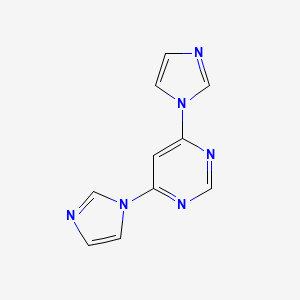
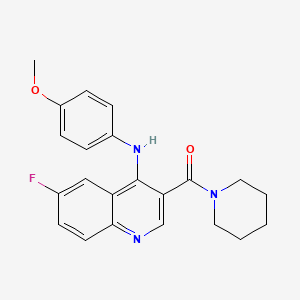
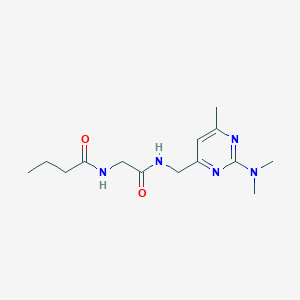
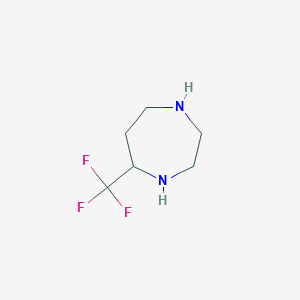
![4-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2607674.png)
![4-{[(4-Fluoro-3-nitrophenyl)imino]methyl}phenyl 4-methylbenzenecarboxylate](/img/structure/B2607677.png)
